2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one
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Overview
Description
2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is a chemical compound that features a quinoline moiety attached to a cyclopentanone ring via an ethyl linker. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one typically involves the reaction of quinoline derivatives with cyclopentanone under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, catalysts, and electronic materials.
Mechanism of Action
The mechanism of action of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity.
Uniqueness
2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is unique due to its combination of a quinoline moiety with a cyclopentanone ring, providing distinct chemical and biological properties that are not observed in simpler quinoline derivatives.
Properties
CAS No. |
920492-01-9 |
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Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2-quinolin-8-ylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C16H17NO/c18-15-8-2-4-12(15)9-10-14-6-1-5-13-7-3-11-17-16(13)14/h1,3,5-7,11-12H,2,4,8-10H2 |
InChI Key |
CQBMHSIVBSVINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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